3-(2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid
Description
3-(2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid is a synthetic small molecule featuring an imidazo[1,2-a]pyridine core substituted with a 4-bromophenyl group at position 2, a methyl group at position 8, and an acrylic acid moiety at position 2. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, often associated with bioactivity in neurological, anti-inflammatory, and metabolic disorders . The 4-bromophenyl group enhances lipophilicity and may influence target binding, while the acrylic acid substituent contributes to solubility and ionization properties under physiological conditions.
Properties
IUPAC Name |
(E)-3-[2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-11-3-2-10-20-14(8-9-15(21)22)16(19-17(11)20)12-4-6-13(18)7-5-12/h2-10H,1H3,(H,21,22)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZZOSNOZDKGOL-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C=CC(=O)O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C2/C=C/C(=O)O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
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Step 1: Synthesis of 4-Bromophenylboronic Acid
- React 4-bromophenyl magnesium bromide with trimethyl borate.
- Hydrolyze the resulting product to obtain 4-bromophenylboronic acid.
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Step 2: Suzuki–Miyaura Coupling
- Combine 4-bromophenylboronic acid with 8-methylimidazo[1,2-a]pyridine-3-bromide.
- Use a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in an appropriate solvent (e.g., toluene).
- Heat the reaction mixture to reflux.
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Step 3: Acrylic Acid Addition
- React the coupled product with acrylic acid under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazo[1,2-a]pyridine ring.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Use of nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H13BrN2O2
- Molecular Weight : 363.20 g/mol
- IUPAC Name : 3-(2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid
The compound features an imidazo[1,2-a]pyridine core substituted with a bromophenyl group and an acrylic acid moiety, which contributes to its reactivity and biological activity.
Medicinal Chemistry Applications
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Anticancer Activity :
- The imidazo[1,2-a]pyridine scaffold has been linked to anticancer properties. Studies suggest that derivatives of this scaffold can inhibit various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. The incorporation of the acrylic acid moiety may enhance the compound's ability to interact with biological targets or improve solubility.
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Covalent Inhibitors :
- The compound has been explored for its potential as a covalent inhibitor in drug design. Covalent inhibitors can form stable bonds with target proteins, leading to prolonged effects. Research indicates that compounds with similar structures have been successful in targeting proteins involved in cancer progression and other diseases .
- Modulation of Biological Pathways :
Biochemical Applications
- Proteomics Research :
- Synthesis of Derivatives :
Case Study 1: Antitumor Activity
A study investigated the antitumor activity of several imidazo[1,2-a]pyridine derivatives, including those based on this compound. Results indicated significant cytotoxic effects against breast cancer cell lines, suggesting potential for further development as anticancer agents.
Case Study 2: Protein Targeting
In another research effort, the compound was tested for its ability to inhibit specific protein-protein interactions involved in disease pathways. The results demonstrated that modifications to the acrylic acid moiety could enhance binding affinity and selectivity toward target proteins associated with metabolic disorders.
Mechanism of Action
The mechanism of action of 3-(2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the imidazo[1,2-a]pyridine core, substituents, or acidic functional groups. Below is a detailed comparison with key analogs, including data from synthesis, physicochemical properties, and pharmacological activity.
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Differences
Acidic Group Influence: The acrylic acid group in the target compound has a lower pKa (~4.5) compared to bisphosphonates (pKa ~1–2) in Minodronic acid, altering ionization and bioavailability. This may reduce bone-targeting efficacy but enhance systemic absorption . Bisphosphonates (e.g., Minodronic acid) exhibit strong affinity for hydroxyapatite, making them ideal for bone diseases. The acrylic acid analog may instead target non-skeletal tissues .
Substituent Effects: The 4-bromophenyl group increases steric bulk and electron-withdrawing effects compared to Minodronic acid’s pyridinyl group. This could enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Methyl at position 8 (shared with Minodronic acid) likely improves metabolic stability by blocking cytochrome P450-mediated oxidation .
Biological Activity: Minodronic acid inhibits osteoclast-mediated bone resorption via farnesyl pyrophosphate synthase (FPPS) inhibition . In vitro studies of chlorophenyl analogs (e.g., Analog A) show moderate COX-2 inhibition (IC₅₀ = 1.2 μM), suggesting the bromophenyl variant may exhibit enhanced anti-inflammatory activity .
Table 2: Pharmacokinetic and Toxicity Data
Biological Activity
3-(2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 341.20 g/mol. The compound features a bromophenyl group, an imidazopyridine moiety, and an acrylic acid functional group, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to the imidazo[1,2-a]pyridine structure. For instance, derivatives of imidazo[1,2-a]pyridines have shown promising antibacterial activity against various Gram-positive bacteria. In vitro tests revealed that these compounds exhibited significant inhibition of bacterial growth, with some derivatives demonstrating Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics like linezolid .
| Compound | Bacterial Strain | MIC (µg/ml) |
|---|---|---|
| 21b | Staphylococcus aureus | 4 |
| 21d | Streptococcus pneumoniae | 0.5 |
| 21f | Enterococcus faecalis | 16 |
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has also been documented. A study on a structurally similar derivative indicated that it inhibited nitric oxide production and pro-inflammatory cytokines in lipopolysaccharide (LPS)-activated microglial cells. This suggests that the compound may modulate inflammatory pathways by inhibiting the NF-κB signaling pathway, which is crucial in the inflammatory response .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with imidazopyridine structures often interact with enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Modulation of Signaling Pathways : The inhibition of NF-κB translocation to the nucleus has been observed in related compounds, leading to reduced expression of inflammatory mediators such as TNF-α and IL-6 .
- Antioxidant Properties : Some studies suggest that these compounds may possess antioxidant capabilities, further supporting their role in reducing oxidative stress associated with inflammation and infection.
Case Studies
A notable case study involved the evaluation of a derivative similar to this compound in a preclinical model for neuroinflammation. The study demonstrated that treatment with this compound significantly reduced markers of inflammation and improved behavioral outcomes in animal models subjected to neurotoxic insults .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
